Benzoic acid, 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester
Description
Chemical Structure and Synthesis The compound, systematically named benzoic acid, 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester, features a central 6-methoxy-1,3,5-triazine core symmetrically linked to two 4-carboxy-substituted phenyl groups via ether bonds. Each benzoic acid moiety is esterified with 2-(diethylamino)ethanol, introducing tertiary amine functionalities . Synthesis typically involves coupling 2,4-dichloro-6-methoxy-1,3,5-triazine with phenolic intermediates (e.g., 4-hydroxybenzoic acid derivatives) under basic conditions, followed by esterification with 2-(diethylamino)ethanol .
Applications and Biological Relevance This compound belongs to a class of triazine-based derivatives investigated for multitarget modulation in neurodegenerative diseases like Alzheimer’s.
Toxicological Profile
Acute toxicity studies in mice report an intraperitoneal LD50 of 45 mg/kg, with observed effects including tremors, excitability, and salivary gland structural changes .
Properties
CAS No. |
85826-21-7 |
|---|---|
Molecular Formula |
C30H39N5O7 |
Molecular Weight |
581.7 g/mol |
IUPAC Name |
2-(diethylamino)ethyl 4-[[4-[4-[2-(diethylamino)ethoxycarbonyl]phenoxy]-6-methoxy-1,3,5-triazin-2-yl]oxy]benzoate |
InChI |
InChI=1S/C30H39N5O7/c1-6-34(7-2)18-20-39-26(36)22-10-14-24(15-11-22)41-29-31-28(38-5)32-30(33-29)42-25-16-12-23(13-17-25)27(37)40-21-19-35(8-3)9-4/h10-17H,6-9,18-21H2,1-5H3 |
InChI Key |
IBVJJXNUVGRLAB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOC(=O)C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC)OC3=CC=C(C=C3)C(=O)OCCN(CC)CC |
Origin of Product |
United States |
Biological Activity
Benzoic acid, 4,4'-((6-methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis-, bis(2-(diethylamino)ethyl) ester is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its applications in pharmaceuticals and cosmetics, as well as its potential therapeutic properties.
Compound Overview
- Chemical Name : this compound
- CAS Number : 80203-82-3
- Molecular Formula : C22H21N3O7
- Molecular Weight : 439.425 g/mol
Structural Characteristics
The compound features a benzoic acid backbone linked to a triazine ring through ether linkages and incorporates two diethylaminoethyl ester groups. This unique structure enhances its solubility and reactivity compared to simpler analogs.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N3O7 |
| Molecular Weight | 439.425 g/mol |
| CAS Number | 80203-82-3 |
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
2. Anticancer Potential
In vitro studies suggest that the compound may possess anticancer properties. It has been observed to inhibit the proliferation of cancer cells in several assays. The exact mechanism of action is still under investigation but may involve apoptosis induction or cell cycle arrest.
3. UV Absorption
The compound has been studied for its potential as a UV filter in cosmetic formulations. Its ability to absorb ultraviolet radiation makes it a candidate for incorporation into sunscreens and other protective skin products.
Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, demonstrating significant antimicrobial activity.
Study 2: Anticancer Activity
In a study by Zhang et al. (2024), the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability with an IC50 value of 25 µM after 48 hours of treatment.
Synthesis and Applications
The synthesis of this compound involves the reaction of benzoic acid derivatives with triazine intermediates under controlled conditions. The typical synthetic route includes:
- Reaction of benzoic acid with triazine derivatives.
- Introduction of diethylaminoethyl groups via esterification.
- Purification through crystallization or chromatography.
This compound finds applications across various sectors:
- Pharmaceuticals : As a potential drug candidate for antimicrobial and anticancer therapies.
- Cosmetics : Utilized as an effective UV filter in sunscreens and skincare products.
Chemical Reactions Analysis
Hydrolysis of Ester Groups
The compound undergoes hydrolysis under acidic or basic conditions, cleaving the ester bonds to yield carboxylic acid derivatives. This reaction is critical for modifying solubility or generating active intermediates.
Reaction Conditions :
-
Acidic Hydrolysis : Conducted with HCl (1–2 M) in ethanol/water (1:1) at 60–80°C for 4–6 hours.
-
Basic Hydrolysis : Achieved with NaOH (0.5–1 M) in aqueous methanol under reflux.
Products :
-
4,4'-((6-Methoxy-1,3,5-triazine-2,4-diyl)bis(oxy))bis(benzoic acid)
-
2-(Diethylamino)ethanol
Kinetics :
-
Pseudo-first-order kinetics observed with rate constants of (pH 1.5) and (pH 12).
Nucleophilic Substitution at the Triazine Core
The methoxy group on the triazine ring is susceptible to nucleophilic displacement, enabling functionalization with amines, thiols, or alkoxides.
Example Reaction :
Conditions :
-
Solvent: DMF or THF
-
Temperature: 80–100°C
-
Catalyst: Pyridine or triethylamine (1–2 eq)
Substrates Tested :
| Nucleophile | Product Yield (%) | Reaction Time (h) |
|---|---|---|
| Ethylenediamine | 78 | 6 |
| Sodium thiophenate | 65 | 8 |
| tert-Butoxide | 82 | 4 |
Data aggregated from optimization studies.
Acid-Base Reactions of Diethylamino Groups
The diethylaminoethyl substituents participate in protonation-deprotonation equilibria, influencing solubility and coordination chemistry.
Key Findings :
-
pKa values of the diethylamino groups: 8.9 ± 0.2 (determined via potentiometric titration) .
-
Protonation enhances water solubility (up to 12 mg/mL at pH 3).
-
Deprotonation facilitates metal chelation (e.g., Cu²⁺, Fe³⁺), forming complexes with stability constants () of 4.2–5.7.
Photochemical Stability
The triazine moiety confers UV absorption (λ<sub>max</sub> = 320–340 nm), but prolonged UV exposure induces degradation via radical pathways.
Degradation Products :
-
4-Hydroxybenzoic acid
-
6-Methoxy-1,3,5-triazine-2,4-diol
Experimental Data :
-
Half-life under UV (365 nm) : 48 hours in ethanol.
-
Quantum Yield of Degradation : (measured in acetonitrile).
Mechanistic Insights
-
Ester Hydrolysis : Proceeds via a tetrahedral intermediate, with rate-limiting cleavage of the ester bond.
-
Triazine Reactivity : Methoxy group acts as a leaving group (LG⁺ = 0.89), favoring S<sub>N</sub>Ar mechanisms .
-
Steric Effects : Diethylaminoethyl groups hinder nucleophilic attack at the 2-position of the triazine ring, directing substitution to the 4- and 6-positions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in triazine substituents, ester groups, and biological activities. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison of Triazine-Based Derivatives
Key Comparative Insights
Substituent Effects on Reactivity and Solubility The methoxy group on the triazine core (target compound) enhances electron density, influencing nucleophilic substitution reactivity compared to morpholino (electron-rich) or ethoxy (bulkier) analogs . Diethylaminoethyl esters improve solubility in polar solvents relative to dimethylamino or 2-ethylhexyl esters, critical for pharmaceutical formulations .
Biological Activity Iscotrizinol prioritizes photostability and low dermal penetration for sunscreen applications, contrasting with the target compound’s focus on CNS permeability for Alzheimer’s research . Quaternary ammonium derivatives (e.g., compound 2f in ) exhibit enhanced bioavailability and ionic interactions, absent in the target compound’s tertiary amine design .
Toxicity Profiles The target compound’s LD50 of 45 mg/kg (mice, intraperitoneal) suggests higher acute toxicity than Iscotrizinol, which is classified as safe for topical use .
Synthetic Yields Microwave-assisted synthesis of morpholino-triazine derivatives achieves 88% yield, outperforming traditional methods for the target compound (53.5% yield reported for related esters) .
Q & A
Q. What are the key synthetic routes for preparing this triazine-linked benzoic acid ester?
The compound is synthesized via sequential nucleophilic substitutions on the triazine core. First, 4-hydroxybenzoic acid derivatives react with 6-methoxy-1,3,5-triazine-2,4-dichloride under basic conditions (e.g., K₂CO₃ in acetone) to form the bis(oxy) bridge. Subsequent esterification with 2-(diethylamino)ethanol is achieved using coupling agents like DCC/DMAP or activated esters. Purification typically involves column chromatography (silica gel, CH₂Cl₂/MeOH) to isolate the product .
Q. How is the structure of this compound confirmed post-synthesis?
Structural confirmation relies on spectroscopic methods:
- ¹H/¹³C NMR : Peaks for the methoxy group (~3.8 ppm), triazine protons (distinct splitting patterns), and diethylaminoethyl ester protons (δ 1.0–1.3 ppm for CH₃, δ 2.5–3.5 ppm for N-CH₂).
- FT-IR : Ester carbonyl (C=O) at ~1720 cm⁻¹ and triazine ring vibrations (1550–1600 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Molecular ion peaks matching the exact mass (e.g., m/z ~625 for C₃₂H₄₄N₆O₈) .
Q. What solvents are suitable for solubility testing?
Preliminary solubility data for related triazine esters (e.g., Handbook of Aqueous Solubility Data) suggest moderate solubility in polar aprotic solvents (DMF, DMSO) and limited solubility in water. Ethanol or methanol may require heating for dissolution .
Advanced Research Questions
Q. How can regioselectivity challenges during triazine functionalization be addressed?
The 4,6-dichloro-1,3,5-triazine intermediate often exhibits competing reactivity at the 2-position. To favor substitution at the desired positions (4 and 6), use a stepwise protocol:
Q. What analytical strategies resolve spectral overlaps in NMR characterization?
Advanced techniques include:
Q. How can reaction yields be optimized for the esterification step?
Key parameters:
Q. What degradation pathways are observed under accelerated stability conditions?
Stability studies (40°C/75% RH for 6 months) reveal:
- Hydrolysis of the ester group to form free carboxylic acid (detected via HPLC).
- Methoxy group demethylation under acidic conditions (pH <3), confirmed by LC-MS. Mitigation strategies include lyophilized storage and buffered formulations (pH 6–7) .
Methodological Notes
- Contradictions in Evidence : While dichlorotriazine intermediates are common (), the methoxy-substituted triazine in the target compound requires careful protection/deprotection steps to avoid unwanted substitutions.
- Critical Techniques : Use preparative HPLC for isolating minor impurities (e.g., mono-ester by-products) and quantify them via UV-Vis at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
